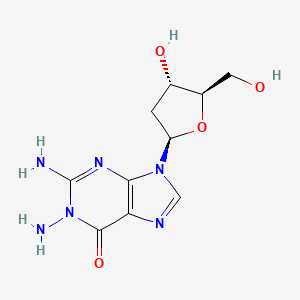

Guanosine, 1-amino-2'-deoxy-

Description

Conceptual Framework of Modified Deoxyribonucleosides and Nucleic Acid Analogs

Modified deoxyribonucleosides are synthetic analogs of the naturally occurring 2'-deoxyribonucleosides (dA, dG, dC, and dT) that constitute DNA. These modifications can be strategically introduced at various positions on the nucleobase or the deoxyribose sugar moiety. The goal of these alterations is to create nucleic acid analogs with tailored characteristics, such as enhanced stability against enzymatic degradation, altered base pairing properties, or the ability to participate in specific chemical reactions. metkinenchemistry.commdpi.com

The conceptual framework for designing these analogs rests on the principles of bioisosterism, where a functional group is replaced by another with similar physical or chemical properties, and rational design, which leverages the known structure-function relationships of nucleic acids. For instance, modifications at the C8 position of purines or the C5 position of pyrimidines are well-tolerated and can be used to introduce a wide array of functional groups, including methyl, halogen, and aryl groups. mdpi.com These modifications can influence the local conformation of the DNA helix, potentially stabilizing non-canonical structures like Z-DNA, G-quadruplexes, and i-motifs. mdpi.com

Significance of Amine Functionalities in Deoxyribonucleosides for Research Paradigms

The introduction of an amine functionality (-NH2) into a deoxyribonucleoside is of particular significance in chemical biology. The amino group can serve multiple purposes:

A Handle for Bioconjugation: The primary amine is a nucleophilic group that can be readily coupled to other molecules, such as fluorescent dyes, biotin, or cross-linking agents, through well-established chemical reactions. mdpi.comtrilinkbiotech.com This allows for the site-specific labeling of DNA for imaging, purification, or structural studies.

Modulation of Hydrogen Bonding: The position and orientation of an additional amino group can alter the hydrogen bonding patterns of the nucleobase. This can lead to changes in base pairing specificity and the thermal stability of DNA duplexes. For example, 2-aminopurine, an isomer of adenine (B156593), can form a stable base pair with thymine, but the hydrogen bonding pattern differs from the canonical Watson-Crick A:T pair. csic.es

Probing Molecular Interactions: Amino-modified nucleosides can act as probes to investigate the interactions between DNA and proteins, such as DNA polymerases, helicases, and transcription factors. csic.esfishersci.com The altered steric and electronic properties of the modified base can reveal critical contacts within the protein-DNA interface.

Overview of Research Directions Pertaining to Amino-Substituted 2'-Deoxyguanosine (B1662781) (e.g., 1-Amino-2'-deoxyguanosine)

Research involving amino-substituted 2'-deoxyguanosine analogs is diverse and has significant implications for both basic science and biotechnology.

One key area of investigation is the synthesis and incorporation of these analogs into oligonucleotides. The development of efficient synthetic routes, often starting from 2'-deoxyguanosine or other precursors, is crucial for making these research tools readily available. nih.govnih.govnih.gov Once synthesized, these modified nucleosides can be converted into their corresponding phosphoramidites, the building blocks used in automated DNA synthesis. nih.govnih.gov

A significant focus of research is on understanding the structural and functional consequences of these modifications. For example, the incorporation of 8-amino-2'-deoxyguanosine (B8737438) into DNA has been studied to understand its effects on the thermodynamic stability of DNA duplexes and its potential mutagenic properties. tandfonline.com Similarly, 2'-amino-2'-deoxyguanosine (B150660) has been used as a probe to investigate metal ion interactions at the active site of ribozymes. fishersci.com

The Dimroth rearrangement, a chemical transformation that can occur in certain heterocyclic compounds, is relevant to the chemistry of N1-substituted purines and has been considered in the context of reactions involving modified guanosine (B1672433) derivatives. nih.gov This type of rearrangement involves the transposition of an endocyclic nitrogen atom with an exocyclic amino group, a process that could potentially occur with 1-amino-2'-deoxyguanosine under specific conditions.

Furthermore, the study of 1,N2-exocyclic adducts of deoxyguanosine, formed by the reaction of DNA with aldehydes, provides insights into DNA damage and repair mechanisms. acs.orgnih.gov While not directly involving a pre-synthesized 1-amino-2'-deoxyguanosine, this research highlights the chemical reactivity of the N1 and N2 positions of guanine (B1146940) and the biological consequences of modifications at these sites.

The table below summarizes some of the key research applications of amino-substituted 2'-deoxyguanosine analogs.

| Modified Nucleoside | Research Application | Key Findings |

| 1-Amino-2'-deoxyinosine | Synthesis of N1-substituted analogs | Efficiently prepared by rearrangement of a purine (B94841) ring upon treatment with appropriate amines. rsc.org |

| 2'-Amino-2'-deoxyguanosine | Probing metal ion interactions in ribozymes | Acts as a valuable probe for investigating the active site of group I ribozymes. fishersci.com |

| 8-Amino-2'-deoxyguanosine | Studying DNA stability and mutagenesis | Incorporation into DNA allows for the study of its effects on duplex stability and mutagenic potential. tandfonline.com |

| N2-Methyl-2'-deoxyguanosine | Studying DNA repair and mutagenesis | Used in studies of translesion DNA synthesis and the hydrolysis of mutagenic nucleotides. trilinkbiotech.com |

Structure

3D Structure

Properties

CAS No. |

19029-67-5 |

|---|---|

Molecular Formula |

C10H14N6O4 |

Molecular Weight |

282.26 g/mol |

IUPAC Name |

1,2-diamino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one |

InChI |

InChI=1S/C10H14N6O4/c11-10-14-8-7(9(19)16(10)12)13-3-15(8)6-1-4(18)5(2-17)20-6/h3-6,17-18H,1-2,12H2,(H2,11,14)/t4-,5+,6+/m0/s1 |

InChI Key |

RRIXSWKTPPFTLI-KVQBGUIXSA-N |

SMILES |

C1C(C(OC1N2C=NC3=C2N=C(N(C3=O)N)N)CO)O |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(N(C3=O)N)N)CO)O |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(N(C3=O)N)N)CO)O |

Synonyms |

5'-amino-5'-deoxyguanosine 5'-deoxy-5'-aminoquanosine |

Origin of Product |

United States |

Synthetic Methodologies for Amino Substituted 2 Deoxyguanosine Derivatives

Chemical Synthesis Approaches for 2'-Amino-2'-deoxyguanosine (B150660) and its Precursors

Chemical synthesis provides a versatile platform for introducing a wide array of modifications to the 2'-deoxyguanosine (B1662781) scaffold. Various strategies have been developed to achieve the synthesis of 2'-amino-2'-deoxyguanosine and its precursors, often involving multi-step reaction sequences.

Nucleophilic Substitution and Transglycosylation-Based Synthetic Routes

Nucleophilic substitution reactions are a cornerstone in the synthesis of 2'-amino-2'-deoxyguanosine. A common strategy involves the SN2 displacement of a suitable leaving group at the 2'-position of a precursor nucleoside. For instance, a 2'-β-triflate derivative of a protected guanosine (B1672433) can undergo displacement with methylamine (B109427) or dimethylamine (B145610) to yield the corresponding 2'-N-methylamino or 2'-N,N-dimethylamino-2'-deoxyguanosine derivatives. researchgate.net Another approach starts from a guanine (B1146940) 8,2'-O-cyclonucleoside, which is converted to an N²,3',5'-triacetyl derivative. Opening of the anhydro linkage followed by a series of reactions including dethiolation, mesylation, and reaction with sodium azide (B81097) leads to a 2'-azido intermediate. Subsequent reduction of the azide yields the desired 2'-amino-2'-deoxyguanosine. jst.go.jp

Transglycosylation is another powerful method, often employed to overcome challenges associated with direct modification of the guanine base. This enzymatic or chemical process involves the transfer of the deoxyribose moiety from a donor nucleoside to a modified purine (B94841) base. For example, 2'-amino-2'-deoxyuridine (B559686) can be used as a precursor in a transglycosylation reaction with a suitable guanine derivative to produce 2'-amino-2'-deoxyguanosine. nih.govtcsedsystem.edu This method can be more efficient and convenient than multi-step chemical syntheses starting from guanosine itself. nih.gov A combination of chemical and enzymatic steps can also be utilized, such as the enzymatic transaminoribosylation between 2-chlorohypoxanthine (B80948) and 2'-amino-2'-deoxyuridine to afford an intermediate that is then chemically converted to 2'-amino-2'-deoxyguanosine. tcsedsystem.edu

Table 1: Comparison of Synthetic Routes

| Route | Key Intermediate(s) | Key Reactions | Advantages | Disadvantages |

|---|---|---|---|---|

| Nucleophilic Substitution | 2'-O-triflate guanosine derivative, 8,2'-O-cycloguanosine | SN2 displacement, azide reduction | Direct introduction of the amino group | May require harsh conditions, potential for side reactions |

| Transglycosylation | 2'-amino-2'-deoxyuridine, modified guanine base | Enzymatic or chemical glycosyl transfer | Higher efficiency and convenience in some cases | Requires specific enzymes or catalysts, substrate specificity can be a limitation |

Buchwald−Hartwig Coupling Reactions for N-Arylation

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful tool for the formation of carbon-nitrogen bonds, particularly for the N-arylation of nucleosides. wikipedia.org This reaction is instrumental in synthesizing N²-substituted deoxyguanosine derivatives. umich.edu The process typically involves the coupling of an amine with an aryl halide in the presence of a palladium catalyst and a suitable ligand. wikipedia.org

In the context of guanosine derivatives, this methodology has been successfully applied to synthesize N²- and N⁶-arylated 2'-deoxynucleosides. acs.org For instance, a protected 8-bromo-2'-deoxyguanosine (B1139848) derivative can be coupled with various arylamines using a palladium catalyst to generate C8-arylamine adducts. vanderbilt.edu The choice of protecting groups for the nucleoside is crucial to ensure the success of the coupling reaction. For example, protection of the N²-position as a bis-BOC derivative has been shown to improve the outcome of the N-arylation. vanderbilt.edu This method provides a general and high-yield route to N-arylated 2'-deoxynucleosides, which were previously difficult to access. acs.org

Diazotization/Halo-Dediazoniation Methods for Purine Nucleoside Modification

Diazotization followed by halo-dediazoniation is a classic method for modifying the purine ring of nucleosides. This reaction sequence allows for the replacement of an amino group with a halogen. While aqueous diazotization conditions can be harsh and lead to depurination, especially for 2'-deoxyguanosine, non-aqueous methods have been developed to overcome these limitations. umich.educdnsciencepub.com

These milder methods often employ reagents like t-butyl nitrite (B80452) as the diazotizing agent in the presence of a halogen source under anhydrous conditions. umich.edu For example, the 2-amino group of a protected guanosine derivative can be converted to a 2-fluoro group using t-butyl nitrite and HF in pyridine. umich.edu Similarly, 2-chloro and 2-bromo derivatives can be synthesized using appropriate halogen sources. cdnsciencepub.com These halo-purine nucleosides are versatile intermediates that can be further modified. For instance, the 2-fluoro substituent is readily displaced by nucleophiles, allowing for the introduction of various functional groups at the C2 position. umich.edu This strategy has been used to prepare N²-substituted guanosine derivatives. umich.edu

Protecting Group Strategies and Deprotection Conditions in Synthesis

The use of protecting groups is fundamental in the chemical synthesis of modified nucleosides like 1-amino-2'-deoxyguanosine to ensure regioselectivity and prevent unwanted side reactions. koreascience.kr The hydroxyl groups of the deoxyribose sugar and the exocyclic amino group of the guanine base are typically protected during synthesis.

Common protecting groups for the 3'- and 5'-hydroxyl groups include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS), and trityl ethers, like dimethoxytrityl (DMTr). nih.gov The exocyclic amino group of guanine is often protected with acyl groups like isobutyryl or phenylacetyl. koreascience.kr For specific applications, such as the Buchwald-Hartwig coupling, a bis-BOC protecting group for the N²-amine has proven effective. vanderbilt.edu In the synthesis of 2'-amino-2'-deoxyguanosine phosphoramidites, the 2'-amino group itself requires protection, for which groups like trifluoroacetyl (TFA) or allyloxycarbonyl (Alloc) have been utilized. researchgate.net

Deprotection is the final and critical step to unveil the desired modified nucleoside. The conditions for deprotection must be carefully chosen to remove the protecting groups without degrading the target molecule. trilinkbiotech.com Standard deprotection often involves treatment with ammonium (B1175870) hydroxide (B78521). biosearchtech.com However, for sensitive modifications, milder conditions are necessary. For example, the UltraMILD monomers, which use protecting groups like phenoxyacetyl (Pac) for dA, acetyl (Ac) for dC, and iso-propylphenoxyacetyl (iPr-Pac) for dG, allow for deprotection with potassium carbonate in methanol. biosearchtech.com For oligonucleotides containing sensitive groups, a two-step deprotection procedure, such as initial removal of phosphate (B84403) protecting groups with t-butylamine followed by ammonium hydroxide treatment, can minimize side reactions like alkylation. tandfonline.com The DMTr group is typically removed under mildly acidic conditions. nih.gov

Table 2: Common Protecting Groups and Deprotection Conditions

| Functional Group | Protecting Group | Deprotection Reagent(s) |

|---|---|---|

| 3', 5'-Hydroxyls | Dimethoxytrityl (DMTr) | Mild acid (e.g., dichloroacetic acid, trichloroacetic acid) nih.gov |

| 3', 5'-Hydroxyls | tert-Butyldimethylsilyl (TBDMS) | Fluoride source (e.g., TBAF) |

| N²-Amine (Guanine) | Isobutyryl (ibu) | Ammonium hydroxide trilinkbiotech.com |

| N²-Amine (Guanine) | Dimethylformamidine (dmf) | Mild basic conditions glenresearch.com |

| 2'-Amine | Trifluoroacetyl (TFA) | Basic conditions |

Preparation of Phosphoramidite (B1245037) Derivatives for Oligonucleotide Synthesis

The synthesis of phosphoramidite derivatives of modified nucleosides is a prerequisite for their incorporation into oligonucleotides via automated solid-phase synthesis. nih.gov The preparation of the 1-amino-2'-deoxyguanosine phosphoramidite involves several key steps.

Starting from the protected nucleoside, the 5'-hydroxyl group is typically protected with a dimethoxytrityl (DMTr) group. nih.gov The 2'-amino group must also be appropriately protected. The final step is the phosphitylation of the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety. This is commonly achieved by reacting the protected nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base like N,N-diisopropylethylamine (DIPEA). nih.gov The resulting phosphoramidite is then purified and can be used directly in an automated DNA synthesizer. The development of efficient protocols to synthesize these phosphoramidite derivatives in high yield and purity has been a focus of research to make these valuable building blocks more accessible. nih.gov

Enzymatic Synthesis Pathways for 2'-Deoxyguanosine Analogs

Enzymatic synthesis offers a powerful and often highly specific alternative to chemical methods for the production of nucleoside analogs. These biocatalytic approaches can proceed under mild reaction conditions, minimizing the need for extensive protecting group chemistry.

Nucleoside deoxyribosyltransferases (NdRTs) are key enzymes in this field. oup.com For example, NdRT-II from Lactobacillus helveticus can catalyze the transfer of a deoxyribosyl group from a donor nucleoside to an acceptor base. oup.com A practical procedure for the enzymatic synthesis of 2'-deoxyguanosine involves the transglycosylation from thymidine (B127349) to 2-amino-6-chloropurine (B14584), followed by the conversion of the resulting 2-amino-6-chloropurine-2'-deoxyriboside to 2'-deoxyguanosine using adenosine (B11128) deaminase. oup.com

Another important class of enzymes is the nucleoside phosphorylases (NPs). nih.gov These enzymes catalyze the reversible phosphorolysis of nucleosides. By coupling the phosphorolysis of a donor nucleoside with the synthesis of a new nucleoside from a different base, a transglycosylation reaction can be achieved. d-nb.info For instance, 7-methyl-2'-deoxyguanosine can serve as an irreversible donor of the deoxyribose-1-phosphate moiety for the synthesis of other 2'-deoxyribonucleosides. nih.govd-nb.info The use of thermostable enzymes, such as purine-nucleoside phosphorylase from Geobacillus stearothermophilus, allows reactions to be conducted at elevated temperatures, which can increase the solubility of sparingly soluble substrates and improve reaction yields. nih.gov Diguanylate cyclase (DGC) from Thermotoga maritima has also been shown to utilize 2'-deoxyguanosine-5'-triphosphate (dGTP) as a substrate for the synthesis of cyclic di-dGMP. nih.gov

Table 3: Enzymes in the Synthesis of 2'-Deoxyguanosine Analogs

| Enzyme | Source Organism | Reaction Catalyzed | Application |

|---|---|---|---|

| Nucleoside Deoxyribosyltransferase-II (NdRT-II) | Lactobacillus helveticus | Transglycosylation | Synthesis of 2'-deoxyguanosine from thymidine and a modified purine base oup.com |

| Purine Nucleoside Phosphorylase (PNP) | E. coli, Geobacillus stearothermophilus | Reversible phosphorolysis, Transglycosylation | Synthesis of various purine 2'-deoxynucleosides nih.govnih.gov |

| Diguanylate Cyclase (DGC) | Thermotoga maritima | Dimerization of dGTP | Synthesis of bis-(3'-5')-cyclic dimeric deoxyguanosine monophosphate (c-di-dGMP) nih.gov |

Nucleoside Deoxyribosyltransferase-Mediated Reactions

The enzymatic synthesis of 2'-deoxyguanosine and its derivatives frequently employs Nucleoside 2'-deoxyribosyltransferases (NDTs). nih.govbiorxiv.orgresearchgate.net These enzymes catalyze the transfer of a 2-deoxyribose group from a donor nucleoside to an acceptor purine or pyrimidine (B1678525) base, a process known as transglycosylation. nih.govconicet.gov.ar This method is valued for its regio- and stereoselectivity. conicet.gov.ar

NDTs are categorized into two types. Type I NDTs primarily use purine nucleosides as donors, while Type II NDTs can utilize both purine and pyrimidine nucleosides, offering broader synthetic applicability. conicet.gov.ar A common strategy involves using an NDT from organisms like Lactobacillus helveticus (NdRT-II) to transfer the deoxyribosyl moiety from an inexpensive donor like thymidine to a modified purine base. nih.govoup.com For instance, 2-amino-6-chloropurine can serve as an acceptor base to form 2-amino-6-chloropurine-2'-deoxyriboside. nih.govoup.comsigmaaldrich.com This intermediate can then be further converted to 2'-deoxyguanosine. nih.govoup.com

Research has also explored NDTs from extremophiles for their stability under harsh reaction conditions, such as high temperatures and alkaline pH, which can be beneficial when working with poorly soluble purine bases. nih.gov Furthermore, mutagenesis studies on NDTs have been conducted to alter their substrate specificity, enabling the synthesis of a wider array of nucleoside analogs, including those with modifications at the 2' and 3' positions. nih.gov

Table 1: Examples of NDT-Mediated Synthesis of Deoxyguanosine Derivatives

| Enzyme/Source | Reaction Type | Donor | Acceptor Base | Product/Intermediate | Reference |

|---|---|---|---|---|---|

| Nucleoside deoxyribosyltransferase-II (Lactobacillus helveticus) | Transglycosylation | Thymidine | 2-Amino-6-chloropurine | 2-Amino-6-chloropurine-2'-deoxyriboside | nih.govoup.com |

| Nucleoside 2'-deoxyribosyltransferase (Lactobacillus leichmannii) | Transglycosylation | 2'-Deoxyribonucleosides | Various purine/pyrimidine bases | Various nucleoside analogs | nih.gov |

| 2'-Deoxyribosyltransferase (Leishmania mexicana) | Transglycosyation | 2'-Deoxyribonucleosides | Poorly soluble purines (e.g., guanine) | 2'-Deoxyguanosine and analogs | nih.gov |

| Co-expressed TP and PNP/UP and PNP (E. coli) | Transglycosylation | Not specified | 2,6-Diaminopurine (B158960) | 2,6-Diaminopurine deoxyriboside (DAPdR) | conicet.gov.ar |

Enzymatic Conversions Involving Adenosine Deaminase and Related Enzymes

Adenosine deaminase (ADA) and related hydrolases play a crucial role in the synthesis of guanosine derivatives from various precursors. tulipgroup.comwikipedia.org ADA catalyzes the irreversible hydrolytic deamination of adenosine and its analogs at the C6 position, converting the 6-amino group to a hydroxyl group, thus transforming an adenosine derivative into an inosine (B1671953) derivative. cdnsciencepub.comencyclopedia.pub Since inosine is structurally analogous to guanosine, this reaction is a cornerstone of many synthetic pathways. cdnsciencepub.com

A prominent "masked guanosine" strategy involves the enzymatic deamination of 2,6-diaminopurine nucleosides (which are essentially 2-aminoadenosine (B16350) derivatives). cdnsciencepub.comresearchgate.net The synthesis begins with chemically modifying the more tractable 2,6-diaminopurine riboside (DAPR), followed by enzymatic deamination using ADA to yield the desired guanine analogue. cdnsciencepub.com This approach circumvents experimental difficulties associated with the direct chemical modification of guanosine, such as poor solubility and gel formation. cdnsciencepub.com This method has been successfully used to produce various sugar-modified guanine nucleosides. cdnsciencepub.comresearchgate.net

In another application, bacterial adenosine deaminase is used to convert 2-amino-6-chloropurine-2'-deoxyriboside into 2'-deoxyguanosine. nih.govoup.com This two-step enzymatic process, starting with an NDT reaction followed by an ADA conversion, allows for the high-yield synthesis of 2'-deoxyguanosine from readily available starting materials. nih.govoup.com The pathway for utilizing 2,6-diaminopurine in Salmonella typhimurium also relies on its conversion to the ribonucleoside, followed by deamination by adenosine deaminase to produce guanosine. nih.govfrenoy.eu

Table 2: Key Enzymatic Conversions to Guanosine Derivatives

| Enzyme | Substrate | Product | Significance | Reference |

|---|---|---|---|---|

| Adenosine Deaminase (ADA) | Sugar-modified 2,6-diaminopurine nucleosides | Corresponding sugar-modified guanine nucleosides | "Masked guanosine" strategy for convenient synthesis | cdnsciencepub.comresearchgate.net |

| Bacterial Adenosine Deaminase | 2-Amino-6-chloropurine-2'-deoxyriboside | 2'-Deoxyguanosine | Part of a two-enzyme system for dGuo synthesis | nih.govoup.com |

| Adenosine Deaminase (ADA) | 2,6-Diaminopurine ribonucleoside | Guanosine | Key step in the purine salvage pathway | nih.gov |

Site-Specific Incorporation of Modified Nucleosides into Oligodeoxyribonucleotides

Solid-Phase Synthesis Technologies for DNA Containing Amino-Deoxyguanosine

The site-specific incorporation of modified nucleosides, including amino-deoxyguanosine derivatives, into DNA is predominantly achieved through automated solid-phase synthesis using the phosphoramidite method. nih.govwikipedia.orgatdbio.com This robust technique builds an oligonucleotide chain sequentially on an insoluble solid support, most commonly controlled pore glass (CPG) or polystyrene. wikipedia.orgumich.edu

The process requires a phosphoramidite building block of the modified nucleoside. lcms.cz For instance, to incorporate a C8-amino-dG adduct, a protected phosphoramidite of the modified nucleoside is first synthesized. nih.gov This monomer, along with standard dA, dC, dG, and dT phosphoramidites, is then used in the automated synthesizer. nih.gov The synthesis cycle involves four main steps:

Deblocking: Removal of the acid-labile dimethoxytrityl (DMT) group from the 5'-hydroxyl of the support-bound nucleoside. umich.edu

Coupling: The activated phosphoramidite of the incoming nucleoside (standard or modified) reacts with the free 5'-hydroxyl group of the growing chain. wikipedia.org

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion-mutant sequences. biosearchtech.com

Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate triester. atdbio.com

This cycle is repeated until the desired sequence is assembled. Finally, the oligonucleotide is cleaved from the solid support and all protecting groups are removed, followed by purification, typically via HPLC, to isolate the full-length, modified oligonucleotide. nih.govnih.gov This methodology has been successfully used to prepare oligodeoxynucleotides containing site-specific adducts like N-(2'-deoxyguanosin-8-yl)-2-(acetylamino)fluorene. nih.govacs.org

Optimization of Incorporation Yields and Oligomer Homogeneity

Achieving high yields and homogeneity of oligonucleotides containing modified nucleosides requires careful optimization of the solid-phase synthesis protocol. biosearchtech.comalfachemic.com The coupling efficiency at each step is critical, as a small decrease in efficiency can lead to a significant reduction in the yield of the full-length product, especially for longer sequences. umich.edu

Key optimization strategies include:

Coupling Conditions: For sterically bulky modified phosphoramidites, such as those for amino-dG adducts, the coupling time may need to be extended significantly (e.g., to 20 minutes) to ensure complete reaction. nih.govalfachemic.com Increasing the concentration of the phosphoramidite monomer and using highly efficient activators like 4,5-dicyanoimidazole (B129182) (DCI) can also improve coupling efficiency. biosearchtech.comumich.edu

Protecting Groups: The choice of protecting groups for the nucleobase is crucial to prevent side reactions. For certain acid-sensitive adducts, specialized protecting groups like the 9-fluorenylmethoxycarbonyl (Fmoc) group may be employed, which requires different deprotection conditions compared to standard protocols. nih.gov

Solid Support: The properties of the solid support, such as pore size and loading capacity, must be matched to the length of the oligonucleotide being synthesized. Larger pores are necessary for longer chains to reduce steric hindrance and maintain high coupling efficiency. umich.eduumich.edu

Deprotection and Purification: The final cleavage and deprotection conditions must be optimized to ensure complete removal of all protecting groups without degrading the modified nucleoside. For example, the addition of a scavenger like 2-mercaptoethanol (B42355) during ammonia (B1221849) deprotection can prevent oxidative degradation of certain adducts. nih.gov Subsequent purification by HPLC is essential to separate the desired full-length product from shorter, failed sequences, ensuring the final oligomer is homogeneous. nih.govnih.gov

Molecular and Structural Elucidation of Amino Deoxyguanosine Derivatives

Crystal Structure Analysis and Intermolecular Hydrogen Bonding Networks

The three-dimensional architecture of amino-deoxyguanosine derivatives in the solid state is primarily determined by X-ray crystallography. These studies reveal precise atomic coordinates, bond lengths, and angles, and, crucially, the intricate networks of intermolecular hydrogen bonds that dictate the crystal packing.

In the crystal structure of 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-2-{[(2R,4S,5R)-4-methoxy-5-(methoxymethyl)tetrahydrofuran-2-yl]amino}-1H-purin-6(9H)-one, a model for an interstrand cross-link, the asymmetric unit contains two independent molecules. iucr.org These molecules are linked by N—H⋯N and O—H⋯N hydrogen bonds, forming ribbons that stack into columns. iucr.org Further O—H⋯O hydrogen bonds between the ribose moieties create a comprehensive three-dimensional structure. iucr.org

Similarly, the crystal structure of 2'-deoxyguanosine (B1662781) dimethyl sulfoxide (B87167) disolvate showcases a network of intermolecular N—H⋯N, N—H⋯O, and O—H⋯O hydrogen bonds. nih.gov One DMSO molecule's oxygen atom forms a hydrogen bond with the secondary alcohol of the deoxyribose sugar. The other DMSO oxygen is hydrogen-bonded to both the exocyclic amino group of one deoxyguanosine molecule and the primary hydroxyl group of another. nih.gov Analysis of the Hirshfeld surface indicates that H⋯H (38.3%), O⋯H/H⋯O (28.4%), and N⋯H/H⋯N (16.5%) are the most significant intermolecular contacts. nih.gov

The study of related systems, like silylated 2-aminopyrimidines, also highlights the importance of N–H···N intermolecular hydrogen bonds in defining solid-state structures. mdpi.com These interactions are a consistent feature, contributing to the formation of highly linked networks. mdpi.com The capacity for multiple hydrogen-bonding interactions, involving both donors and acceptors on the purine (B94841) ring and the exocyclic amino group, is a key determinant of the supramolecular assembly of these compounds. researchgate.netacs.org

| Compound | Interacting Groups | Hydrogen Bond Type | Structural Motif | Reference |

|---|---|---|---|---|

| 2'-deoxyguanosine cross-link model | Guanosine (B1672433) moieties | N—H⋯N, O—H⋯N | Ribbons forming columns | iucr.org |

| 2'-deoxyguanosine cross-link model | Ribose moieties | O—H⋯O | Linking of columns | iucr.org |

| 2'-deoxyguanosine·2DMSO | Deoxyguanosine and DMSO | N—H⋯O, O—H⋯O | 3D Network | nih.gov |

| 2'-deoxyguanosine·2DMSO | Deoxyguanosine molecules | N—H⋯N | Linking of nucleosides | nih.gov |

Conformational Analysis of the Glycosyl Bond (e.g., syn vs. anti)

The orientation of the purine base relative to the deoxyribose sugar, defined by the torsion angle around the N-glycosyl bond, is a critical conformational feature. This gives rise to two major conformers: syn, where the pyrimidine (B1678525) portion of the purine is positioned over the sugar ring, and anti, where it is directed away. For standard 2'-deoxyguanosine in B-DNA, the anti conformation is predominant. However, modifications to the guanine (B1146940) base, such as the introduction of an amino group or other adducts, can significantly alter this preference.

In the case of 1,N2-etheno-2'-deoxyguanosine, when mismatched with deoxyadenosine (B7792050) at acidic pH, the lesion rotates from the anti to the syn conformation. acs.orgacs.org This rotation places the bulky etheno moiety into the major groove of the DNA. acs.orgacs.org Similarly, the 1,N2-propano-2'-deoxyguanosine adduct rotates into the syn conformation at pH 5.8, which is evidenced by a strong Nuclear Overhauser Effect (NOE) between the imidazole (B134444) proton of the base and the anomeric proton of the sugar. nih.gov

Computational studies on a C8-linked guanine adduct of ochratoxin A predict that while the isolated nucleoside and nucleotide preferentially adopt a syn orientation (by 10-20 kJ mol⁻¹), a mixture of syn and anti conformations is expected in DNA duplexes. nih.gov The syn preference in the isolated nucleoside is stabilized by an O5'–H···N3 hydrogen bond. nih.gov

| Derivative/Condition | Predominant Conformation | Method of Analysis | Key Influencing Factor | Reference |

|---|---|---|---|---|

| N-(deoxyguanosin-8-yl)-2-acetylaminofluorene | syn | ¹H NMR | Acetylation of 8-arylamino nitrogen | nih.gov |

| N-(deoxyguanosin-8-yl)-2-aminofluorene | anti | ¹H NMR | Unacetylated 8-arylamino nitrogen | nih.gov |

| 1,N2-etheno-dG opposite dA (pH 5.2) | syn | NMR (NOE) | Protonation and Hoogsteen pairing | acs.orgacs.org |

| 1,N2-propano-dG (pH 5.8) | syn | NMR (NOE) | pH-dependent equilibrium | nih.gov |

| Ochratoxin A-dG adduct (isolated) | syn | Computational | Intramolecular O5'–H···N3 H-bond | nih.gov |

| Ochratoxin A-dG adduct (in duplex) | syn/anti mixture | MD Simulations | DNA environment eliminates O5'-H···N3 H-bond | nih.gov |

Structural Dynamics of Amino-Deoxyguanosine within Nucleic Acid Duplexes and Triplexes

Quantum mechanical calculations and molecular dynamics (MD) simulations have been employed to study the effect of amino groups at various positions on the purine ring. csic.esnih.gov An amino group at position 2 (as in guanine) is known to stabilize a DNA duplex through the formation of a third Watson-Crick hydrogen bond with cytosine. csic.es Surprisingly, this modification also stabilizes a pyrimidine-based triplex. csic.esnih.gov Conversely, an amino group at position 8 of the hypoxanthine (B114508) moiety (forming 8-amino-2'-deoxyinosine) destabilizes the duplex but stabilizes the triplex. csic.esnih.gov This stabilization is attributed to the formation of an additional Hoogsteen hydrogen bond and favorable placement of the 8-amino group in the major groove of the triplex. oup.com

NMR studies on duplexes containing lesions like 1,N2-etheno-2'-deoxyguanosine show localized structural perturbations. When paired with cytosine at pH 8.6, the modified base remains in the anti conformation and is inserted into the duplex, but it shifts toward the minor groove, displacing the complementary cytosine toward the major groove. acs.org When placed opposite a one-base deletion, the lesion causes significant chemical shift changes in neighboring residues, indicating a localized distortion of the helix. acs.org

In the context of triplex DNA, modifications that enhance hydrogen bonding are of particular interest. The introduction of an 8-amino group to guanine (8aG) has been shown to be a potent triplex-stabilizing modification. oup.com This stabilization arises from the formation of an extra Hoogsteen hydrogen bond between the 8-amino group and an oxygen atom of the third strand base. oup.com

The dynamic nature of these modified structures is also critical. For example, incorporating a cationic 7-aminomethyl-7-deaza-2'-deoxyguanosine into a duplex stabilized neighboring base pairs against opening, as measured by the exchange of their imino protons with solvent. rcsb.org This suggests that major groove modifications can stabilize DNA through enthalpic contributions, not just entropic effects. rcsb.org

Theoretical and Computational Studies on Gas-Phase Conformations and Energetics

Gas-phase studies, combining experimental techniques like infrared multiple photon dissociation (IRMPD) action spectroscopy with high-level electronic structure calculations, provide a window into the intrinsic properties of molecules, free from solvent or crystal packing effects. acs.orgescholarship.org

For sodium-cationized 2'-deoxyguanosine ([dGuo+Na]⁺), gas-phase experiments and theoretical calculations show that the sodium ion preferentially binds in a bidentate fashion to the O6 and N7 atoms of the guanine base. acs.org In this state, the guanine base can exist in both syn and anti orientations. acs.org These studies also indicate that sodium cationization activates the N-glycosidic bond to a lesser extent than protonation does. acs.org

Computational modeling provides detailed energetic landscapes of these modified nucleosides. A systematic computational analysis of an ochratoxin A-dG adduct showed that while the isolated nucleoside has a strong preference for the syn conformation, this preference is significantly reduced when the stabilizing O5'–H···N3 hydrogen bond is removed, which better mimics the environment within a DNA polymer. nih.gov Furthermore, the inclusion of a 5'-monophosphate group can re-establish a preference for the syn conformation due to stabilizing interactions between the base and the phosphate (B84403) group. nih.gov These findings underscore the complex interplay of factors that determine the conformational preferences of modified nucleosides. nih.gov

Density functional theory (DFT) calculations are also used to investigate the fundamental properties of these molecules, such as their hydrogen-bonding capabilities and fragmentation pathways. rsc.orgwisc.edu Such theoretical approaches are essential for interpreting experimental data and for predicting the behavior of novel derivatives. ethernet.edu.et

| System | Method | Key Finding | Reference |

|---|---|---|---|

| [dGuo+Na]⁺ | IRMPD Spectroscopy & Electronic Structure Calculations | Bidentate Na⁺ binding to O6/N7; both syn and anti conformers populated. | acs.org |

| Ochratoxin A-dG adduct | Systematic Computational Approach (DFT, MD) | Isolated nucleoside prefers syn (ΔE = 10-20 kJ mol⁻¹); small anti/syn energy difference in DNA-like environment. | nih.gov |

| 2'-deoxyguanosine | Gas-phase IR-UV Double Resonance Spectroscopy | Provides isomer-specific vibrational spectra to identify conformational preferences free of environmental effects. | escholarship.org |

| Amino acid radical cations | Density Functional Theory (DFT) | Demonstrates the utility of DFT for studying non-covalent interactions like hydrogen bonding. | rsc.org |

Biochemical and Molecular Biological Roles of Amino Deoxyguanosine

Modulation of Nucleic Acid Duplex and Triplex Stability by Amino Substitutions

The introduction of amino groups at various positions on the purine (B94841) ring of deoxyguanosine can significantly alter the stability of DNA duplexes and triplexes. These effects are primarily attributed to changes in hydrogen bonding patterns and electronic properties of the nucleobase.

Quantum mechanical calculations and molecular dynamics simulations have shown that an amino group at the 2-position of a hypoxanthine (B114508) moiety, which is structurally related to guanosine (B1672433), stabilizes both DNA duplexes and, surprisingly, triplexes. nih.govnih.gov Conversely, an amino group at the 8-position of the hypoxanthine moiety stabilizes the triplex but destabilizes the duplex. nih.govnih.gov This destabilization of the duplex by an 8-amino substituent is an unexpected finding, suggesting that the electronic redistribution within the purine ring plays a crucial role. nih.govnih.gov

For 8-aminoguanine (B17156) and 8-aminoadenine, the introduction of the amino group at position 8 has been shown to increase the stability of triple helices. nih.gov This stabilization is due to the formation of an additional Hoogsteen-like hydrogen bond with the pyrimidine (B1678525) strand in the triplex structure. nih.govcsic.es Oligonucleotides containing 8-aminopurines have been found to form very stable triple helical structures, even at neutral pH. csic.es Specifically, 8-amino-2'-deoxyguanosine (B8737438) has been demonstrated to stabilize both parallel and antiparallel triplexes. researchgate.net

The stabilizing effect of these amino substitutions on triplex DNA is a key area of research for the development of antisense and antigene therapies.

Table 1: Effect of Amino Substitutions on Nucleic Acid Stability

| Modification | Position of Amino Group | Effect on Duplex Stability | Effect on Triplex Stability | Reference |

| 2-amino-hypoxanthine | 2 | Stabilizing | Stabilizing | nih.govnih.gov |

| 8-amino-hypoxanthine | 8 | Destabilizing | Stabilizing | nih.govnih.gov |

| 8-aminoguanine | 8 | - | Stabilizing | nih.govcsic.es |

| 8-aminoadenine | 8 | - | Stabilizing | nih.govcsic.es |

| 8-amino-2'-deoxyguanosine | 8 | - | Stabilizing | researchgate.net |

Formation and Biochemical Characterization of DNA Adducts Involving Amino-Deoxyguanosine

DNA adducts are formed when chemical species covalently bind to DNA. The exocyclic amino group of guanine (B1146940) is a common target for such modifications.

Mechanisms of Amine Adduct Formation (e.g., N2- and C8-Arylation, Etheno Adducts)

N2- and C8-Arylation: Arylamines, found in industrial chemicals and cigarette smoke, can be metabolically activated to reactive intermediates that form adducts with DNA. imrpress.comnih.gov The primary mechanism involves the N-hydroxylation of the arylamine, followed by O-acetylation to produce a highly reactive arylnitrenium ion. imrpress.com This electrophilic species can then attack the nucleophilic centers in DNA, with the C8 and N2 positions of guanine being major sites of adduction. imrpress.comnih.gov C8-arylpurines are known to form upon exposure to carcinogenic arylhydrazines. nih.gov The formation of these adducts can also proceed through the generation of aryl radical species. nih.gov The synthesis of C8-aryl-2'-deoxyguanosine adducts can be achieved in the laboratory via Suzuki coupling reactions. nih.govmdpi.comresearchgate.net

Etheno Adducts: Etheno adducts, such as 1,N2-etheno-2'-deoxyguanosine (εdG), are cyclic structures formed from the reaction of DNA with aldehydes and epoxides generated during lipid peroxidation. researchgate.netnih.govczytelniamedyczna.placs.orgplos.orgresearchgate.net For instance, trans,trans-2,4-decadienal, a cytotoxic aldehyde from lipid peroxidation, reacts with deoxyguanosine to form 1,N2-etheno-2'-deoxyguanosine. acs.org The mechanism often involves the initial reaction of an epoxyaldehyde with the N1 and N2 positions of guanine. nih.govacs.org The reaction of 2,3-epoxy-4-hydroxynonanal (B45736) with deoxyguanosine can yield two types of etheno adducts: 1,N2-ε-dGuo and N2,3-ε-dGuo. researchgate.net Another pathway involves the reaction of α,β-unsaturated aldehydes, which can be oxidized to reactive epoxides that then form etheno adducts. researchgate.net

Reactivity of Exocyclic DNA Damage Towards Oxidant Species

Exocyclic DNA adducts themselves can be targets of further chemical reactions, including oxidation. Reactive oxygen species (ROS), such as the hydroxyl radical, are generated during normal cellular metabolism and inflammatory responses. czytelniamedyczna.pl These ROS can interact with and modify DNA bases, including those already adducted. czytelniamedyczna.pljpp.krakow.pl

For example, the N-hydroxy and nitroso derivatives of carcinogenic arylamines can induce the formation of 7,8-dihydro-8-oxo-2'-deoxyguanosine (8-oxodG), a common oxidative DNA lesion, through the generation of hydrogen peroxide. imrpress.comnih.gov The presence of metal ions like copper can enhance this process. nih.gov Some exocyclic adducts are electrophilic and can react with other nucleophilic sites, potentially leading to cross-links. jci.org The stability of adducts can also be influenced by their chemical environment; for instance, 8-nitro-dG is an unstable adduct that can readily undergo depurination, leading to an abasic site and potential strand cleavage. jci.org

Impact of Adducts on DNA Replication Fidelity and Translesion Synthesis (conceptual frameworks, not clinical outcomes)

The presence of bulky adducts on DNA, such as those involving amino-deoxyguanosine, can pose a significant block to the high-fidelity replicative DNA polymerases. nih.govoup.com To overcome this, cells employ specialized translesion synthesis (TLS) polymerases, which can replicate past the damaged site, albeit with varying degrees of fidelity. nih.govresearchgate.netfigshare.com

The nature of the adduct and its position in the DNA (e.g., major vs. minor groove) influences which TLS polymerase is recruited and the outcome of the bypass. For instance, N2-dG adducts protruding into the minor groove can be bypassed by different polymerases depending on the size of the adduct. researchgate.netacs.org Human polymerases κ and η have been shown to perform error-free bypass of certain N2-dG adducts, such as those derived from methyleugenol and estragole. researchgate.net In some cases, the catalytic efficiency of dCTP incorporation opposite these adducts by pol κ is even higher than for the unmodified dG. researchgate.net However, for bulkier N2-aryl-dG adducts, the efficiency of TLS by E. coli Pol IV decreases as the size of the adduct increases, though the process remains largely error-free. figshare.com

In contrast, other adducts can be highly mutagenic. For example, O6-POB-dG, an adduct derived from tobacco-specific nitrosamines, primarily induces G→A transitions during replication in human cells. nih.gov The bypass of these adducts often involves multiple TLS polymerases, such as Pol η and Pol ζ. nih.gov Similarly, dG-N2-IQ, an adduct from a dietary mutagen, can be bypassed in an error-free manner by polymerase κ, but error-prone bypass by polymerases η, ζ, and Rev1 leads to G→T mutations. acs.org The sequence context surrounding the adduct also plays a critical role in the efficiency and fidelity of TLS. d-nb.info

Table 2: Translesion Synthesis Across Amino-Deoxyguanosine Adducts

| Adduct | TLS Polymerase(s) | Outcome | Reference |

| N2-MEG-dG & N2-EG-dG | hpol κ, hpol η | Error-free bypass | researchgate.net |

| N2-aryl-dG | E. coli Pol IV | Error-free bypass, efficiency decreases with adduct size | figshare.com |

| O6-POB-dG | Pol η, Pol ζ | Primarily G→A transitions | nih.gov |

| dG-N2-IQ | Pol κ | Error-free bypass | acs.org |

| dG-N2-IQ | Pol η, Pol ζ, Rev1 | Error-prone bypass (G→T mutations) | acs.org |

Enzymatic Interactions and Biotransformations

Amino-deoxyguanosine derivatives can interact with various enzymes, particularly those involved in purine metabolism, acting as either substrates or inhibitors.

Roles as Substrates or Inhibitors in Purine Nucleoside Metabolism

Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine (deoxy)ribonucleosides to the corresponding purine base and (deoxy)ribose-1-phosphate. uniprot.orguniprot.org PNP acts on 6-oxopurines, including deoxyguanosine and guanosine. uniprot.org

It has been hypothesized that 8-aminoguanosine (B66056) and 8-amino-2'-deoxyguanosine could be generated in tissues through the enzymatic reduction of 8-nitro groups. ahajournals.org Subsequently, PNP might metabolize these 8-amino compounds. ahajournals.org

Significantly, various 8-amino-9-substituted guanine derivatives have been synthesized and evaluated as inhibitors of human PNP. nih.gov Many of these compounds were found to be potent inhibitors of the enzyme. nih.gov Severe inhibition of PNP can impair the purine salvage pathway, which could have significant biological consequences. ahajournals.org The ability to phosphorylate deoxyguanosine is a critical step, and this activity is largely found in lymphocytes, which may explain the lymphospecific toxicity observed in inherited PNP deficiency. pnas.org

Mono(ADP-ribosyl)ation of Guanine Residues in DNA

Mono(ADP-ribosyl)ation is a post-translational modification that has long been recognized for its role in regulating protein function. However, emerging evidence has established that nucleic acids, specifically DNA and RNA, can also be targets for this modification. researchgate.netmdpi.com A key example of DNA modification involves the ADP-ribosylation of guanine residues, a process catalyzed by specific ADP-ribosyltransferases (ARTs). researchgate.netmdpi.com

A prominent enzyme in this context is pierisin-1, a protein toxin derived from the cabbage butterfly, Pieris rapae. nih.govmdpi.com Pierisin-1 is a potent inducer of apoptosis and has been identified as a DNA-targeting ADP-ribosyltransferase. researchgate.netnih.gov This toxin catalyzes the transfer of a single ADP-ribose moiety from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to the exocyclic N2-amino group of 2'-deoxyguanosine (B1662781) (dG) residues within double-stranded DNA. mdpi.comnih.govmdpi.com The product of this reaction is N2-(ADP-ribos-1-yl)-2'-deoxyguanosine (N²-ADPR-dG). nih.govmdpi.com

Research has shown that pierisin-1 preferentially modifies dG residues in dsDNA, particularly in dG•dC rich regions, while showing minimal activity towards dA•dT pairs or single-stranded DNA. nih.gov The modification has been confirmed through various spectral analyses and by detecting the ADP-ribosylated dG in DNA from HeLa cells treated with pierisin-1. nih.gov The formation of N²-ADPR-dG is considered a form of DNA damage, which can trigger cellular responses such as DNA repair mechanisms and, if unrepaired, can lead to mutagenesis. mdpi.com This discovery of direct enzymatic modification of a DNA base by mono(ADP-ribosyl)ation opened a new area of investigation into the biological significance of such modifications. nih.gov

| Enzyme/Toxin | Source Organism | Substrate | Modified Residue | Product |

| Pierisin-1 | Pieris rapae (Cabbage Butterfly) | Double-stranded DNA | N2-amino group of 2'-deoxyguanosine | N²-(ADP-ribos-1-yl)-2'-deoxyguanosine (N²-ADPR-dG) |

| ScARP | Streptomyces scabies | Double-stranded DNA | Guanine bases | ADP-ribosylated Guanine |

| CARP-1 | Meretrix lamarckii (Mollusc) | Double-stranded DNA | Guanine bases | ADP-ribosylated Guanine |

Participation in Atypical Nucleotide Biosynthesis Pathways (e.g., dZTP synthesis)

The canonical set of four nucleotides (dATP, dCTP, dGTP, and dTTP) forms the basis of DNA in most organisms. However, some bacteriophages have evolved to utilize an alternative base, 2-aminoadenine (Z), in place of adenine (A). This substitution creates a more stable Z-T base pair with three hydrogen bonds, compared to the two in an A-T pair. The biosynthesis of the corresponding deoxyribonucleotide, 2-amino-2'-deoxyadenosine-5'-triphosphate (dZTP), represents a significant deviation from standard nucleotide metabolism and involves a novel purine biosynthetic pathway. nih.gov

This third purine pathway is catalyzed by the enzyme PurZ, a distant paralog of succinoadenylate synthase (PurA). nih.gov The synthesis of dZTP initiates from a canonical nucleotide, 2'-deoxyguanosine 5'-monophosphate (dGMP). illinois.edu The enzyme PurZ condenses aspartate with dGMP to form N6-succino-2-amino-2'-deoxyadenylate (dSMP). nih.gov This intermediate subsequently undergoes defumarylation, likely by a host enzyme such as PurB, to yield 2-amino-2'-deoxyadenosine (B14560) 5'-monophosphate (dZMP). illinois.edu

Following the formation of dZMP, the pathway proceeds with two phosphorylation steps to generate the final product, dZTP, which can then be incorporated into the phage genome by a specialized DNA polymerase. nih.govillinois.edu This efficient synthesis may be further supported by other phage-encoded enzymes that can elevate the substrate pool of dGMP while depleting dATP, thereby promoting the incorporation of Z into the phage DNA. illinois.edu The discovery of this pathway highlights the biochemical innovation that allows for the remodeling of DNA's fundamental building blocks. nih.gov

| Pathway Step | Substrate(s) | Enzyme | Product |

| Condensation | dGMP, Aspartate, ATP | PurZ | N6-succino-2-amino-2'-deoxyadenylate (dSMP), ADP, Pi |

| Defumarylation | dSMP | PurB (host) | 2-amino-2'-deoxyadenosine 5'-monophosphate (dZMP), Fumarate |

| Phosphorylation | dZMP | GMP Kinase (host) | 2-amino-2'-deoxyadenosine 5'-diphosphate (dZDP) |

| Phosphorylation | dZDP | Nucleoside Diphosphate Kinase (host) | 2-amino-2'-deoxyadenosine 5'-triphosphate (dZTP) |

Influence on DNA Recognition by Repair Enzymes and DNA Polymerases (conceptual, non-clinical)

The presence of a modified base such as 1-amino-2'-deoxyguanosine within a DNA sequence would conceptually present a significant challenge to the cellular machinery responsible for maintaining genome integrity, namely DNA repair enzymes and DNA polymerases. These enzymes have evolved to recognize the specific size, shape, and hydrogen-bonding patterns of the four canonical bases. The introduction of an additional amino group at the 1-position of guanine fundamentally alters the hydrogen bond donor-acceptor pattern on the Watson-Crick face of the nucleobase.

High-fidelity DNA polymerases rely on precise geometric selection in their active sites to ensure accurate replication. A 1-amino-2'-deoxyguanosine residue would be unable to form a standard Watson-Crick base pair with cytosine. This steric and electronic mismatch would likely cause the polymerase to stall or to misincorporate a nucleotide opposite the lesion. Studies on other N²-substituted guanine adducts, such as N²-(1-carboxyethyl)-2'-deoxyguanosine (N²-CEdG), show that specialized, lower-fidelity Y-family polymerases like DNA polymerase IV (DinB) or its human counterpart, polymerase κ, are often required to bypass such lesions. pnas.org While these polymerases can facilitate translesion synthesis (TLS), the process can be error-prone. For example, replication past the bulky N²-ADPR-dG lesion by TLS polymerases can induce G-to-T and G-to-C mutations. mdpi.com

Similarly, DNA repair systems that survey the genome for damage would be expected to recognize 1-amino-2'-deoxyguanosine as a lesion. The base excision repair (BER) pathway, for instance, is initiated by DNA glycosylases that recognize and excise specific types of base damage, such as oxidized or alkylated bases. unimedizin-mainz.demdpi.com It is conceivable that a specific glycosylase could evolve to recognize and remove 1-amino-2'-deoxyguanosine. If not addressed by BER, bulky lesions that distort the DNA helix, a likely consequence of a non-canonical base pair involving 1-amino-2'-deoxyguanosine, are typically substrates for the nucleotide excision repair (NER) pathway. mdpi.commdpi.com The NER system recognizes helix distortions and removes a short oligonucleotide segment containing the lesion. mdpi.commdpi.com Indeed, N²-ADPR-dG, a lesion on the same exocyclic amino group as the conceptual modification, is recognized and repaired by the NER system. mdpi.com Therefore, it is conceptually sound to predict that 1-amino-2'-deoxyguanosine in DNA would be a substrate for cellular repair pathways and a block to high-fidelity DNA replication, potentially leading to mutagenesis if bypassed by specialized polymerases.

Advanced Analytical and Spectroscopic Techniques for Characterization and Detection

Chromatographic Methodologies for Isolation and Purity Assessment

Chromatographic techniques are fundamental for the separation, purification, and assessment of the purity of 1-amino-2'-deoxyguanosine and its derivatives. High-Performance Liquid Chromatography (HPLC) and its variations are the most widely employed methods due to their high resolution, sensitivity, and versatility.

High-Performance Liquid Chromatography (HPLC) for Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of nucleosides, including modified ones like 1-amino-2'-deoxyguanosine. acs.orggmi-inc.com This method separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. gmi-inc.com The versatility of HPLC allows for various modes of operation, including normal-phase, reverse-phase, and ion-exchange chromatography, each suited for different types of analytes. gmi-inc.com

In the context of 1-amino-2'-deoxyguanosine, HPLC is crucial for:

Purification: Following synthesis or extraction from biological samples, HPLC is used to isolate the compound from unreacted starting materials, byproducts, and other impurities. For instance, modified oligodeoxynucleotides containing adducts are often purified by HPLC. acs.org

Purity Assessment: The purity of a sample of 1-amino-2'-deoxyguanosine can be accurately determined by analyzing it on an HPLC system. A pure sample will ideally show a single, sharp peak. The presence of other peaks indicates impurities. Purity is often reported as a percentage based on the area of the main peak relative to the total area of all peaks. acs.org

Quantification: By comparing the peak area of the analyte to that of a known standard, HPLC can be used for the quantitative determination of 1-amino-2'-deoxyguanosine in a sample.

The choice of column, mobile phase composition, and detector is critical for successful HPLC analysis. C18 columns are commonly used for the separation of nucleosides. sielc.com The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. ionsource.com Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of complex mixtures. acs.org UV detectors are frequently used for the detection of nucleosides, as they absorb light in the ultraviolet region of the spectrum. sielc.comtandfonline.com

Table 1: HPLC Conditions for Nucleoside Analysis

| Parameter | Conditions | Reference |

|---|---|---|

| Column | YMC ODS-AQ (250 mm × 4.6 mm i.d.) | acs.org |

| Mobile Phase | H₂O and CH₃CN | acs.org |

| Flow Rate | 1.5 mL/min (analytical) | acs.org |

| Detector | Diode array UV detector (260 nm) | acs.org |

| Gradient | Initially 90% H₂O, linear gradient to 20% H₂O over 25 min | acs.org |

Reverse-Phase HPLC for Modified Nucleoside Composition

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of nucleosides and their modified counterparts. gmi-inc.comionsource.com In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. ionsource.com This setup is ideal for separating compounds based on their hydrophobicity; more hydrophobic molecules are retained longer on the column. ionsource.com

RP-HPLC is particularly valuable for determining the composition of modified nucleosides within a DNA or RNA sample. After enzymatic digestion of the nucleic acid into its constituent nucleosides, the resulting mixture can be analyzed by RP-HPLC. acs.org Each nucleoside, including 1-amino-2'-deoxyguanosine, will have a characteristic retention time under specific chromatographic conditions, allowing for its identification and quantification.

The separation of complex mixtures of modified nucleosides can be optimized by adjusting the gradient of the organic solvent in the mobile phase. acs.org For example, a shallow gradient might be used to separate closely eluting compounds. The use of an acid, such as formic acid or trifluoroacetic acid, in the mobile phase can improve peak shape and resolution. ionsource.com

Table 2: RP-HPLC Gradient for Modified Oligodeoxynucleotide Analysis

| Time (min) | % Acetonitrile | Reference |

|---|---|---|

| 0 | 1 | acs.org |

| 15 | 10 | acs.org |

| 20 | 20 | acs.org |

| 25 | 20 | acs.org |

| 28 | 80 | acs.org |

| 30 | 80 | acs.org |

| 33 | 1 | acs.org |

Mass Spectrometry (MS) Techniques for Structural Elucidation and Quantification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the structural elucidation and quantification of 1-amino-2'-deoxyguanosine and its adducts, providing highly specific and sensitive detection.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar, thermally labile molecules like nucleosides. In ESI-MS, a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that can be analyzed by the mass spectrometer.

ESI-MS is widely used for:

Molecular Weight Determination: ESI-MS provides a very accurate measurement of the molecular weight of 1-amino-2'-deoxyguanosine, which helps to confirm its identity. oup.com

Structural Information: By analyzing the fragmentation pattern of the molecule, ESI-MS can provide information about its structure.

Coupling with HPLC: ESI-MS is often coupled with HPLC (LC-MS), combining the separation power of HPLC with the sensitive and specific detection of MS. This allows for the analysis of 1-amino-2'-deoxyguanosine in complex mixtures, such as enzymatic digests of DNA. nih.govresearchgate.net

Positive ion mode ESI-MS is commonly used for the analysis of nucleosides, where the protonated molecular ion [M+H]⁺ is observed. oup.com

Multi-Stage Mass Spectrometry (MS/MS and MSn) for Adduct Characterization

Multi-stage mass spectrometry, such as tandem mass spectrometry (MS/MS) and MSⁿ, provides a higher level of structural information and specificity compared to single-stage MS. rsc.org These techniques are particularly valuable for the characterization of DNA adducts, which are formed when a chemical compound covalently binds to DNA.

In a typical MS/MS experiment, a specific ion (the precursor ion) is selected in the first stage of the mass spectrometer and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed in the second stage of the mass spectrometer. This process provides a unique fragmentation pattern, or "fingerprint," for the molecule of interest, which can be used for its unambiguous identification. rsc.org

MS/MS and MSⁿ are crucial for:

Confirming the Identity of Adducts: The fragmentation pattern of a suspected adduct can be compared to that of a known standard to confirm its identity. nih.govresearchgate.net

Locating the Site of Adduction: The fragmentation pattern can often reveal the site on the nucleoside where the adduct is attached.

Quantifying Adducts in Biological Samples: The high specificity of MS/MS allows for the detection and quantification of very low levels of adducts in complex biological matrices, such as DNA from tissues or cells. nih.govoup.com This is often done using a technique called selected reaction monitoring (SRM), where the mass spectrometer is set to monitor a specific precursor-to-product ion transition. nih.gov

The development of LC-ESI/MS/MSⁿ methods has significantly advanced the field of DNA adduct analysis, enabling the detection of adducts at levels as low as one adduct per 10⁸ DNA bases. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile technique that provides detailed information about the structure and dynamics of molecules in solution. It is based on the magnetic properties of atomic nuclei. For the study of 1-amino-2'-deoxyguanosine, ¹H, ¹³C, and ¹⁵N NMR are the most commonly used techniques. amazonaws.com

NMR spectroscopy is essential for:

Unambiguous Structure Determination: NMR provides a complete picture of the molecule's covalent structure by establishing the connectivity between atoms through scalar (J) couplings. The chemical shifts of the protons and carbons provide information about their local electronic environment. amazonaws.com

Stereochemistry Assignment: NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to determine the relative stereochemistry of the molecule.

Conformational Analysis: NMR can provide insights into the preferred conformation of the molecule in solution, such as the conformation of the sugar ring and the orientation around the glycosidic bond (syn or anti). This is particularly important for understanding how modified nucleosides affect the structure of DNA. acs.org

Studying Intermolecular Interactions: NMR can be used to study the interactions of 1-amino-2'-deoxyguanosine with other molecules, such as proteins or other DNA strands.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are routinely used to assign all the proton and carbon resonances in the spectrum of 1-amino-2'-deoxyguanosine and its derivatives. amazonaws.com

Table 3: Representative ¹H NMR Chemical Shifts for a Deoxyguanosine Derivative

| Proton | Chemical Shift (ppm) | Reference |

|---|---|---|

| H8 | 7.953 | chemicalbook.com |

| H1' | 6.143 | chemicalbook.com |

| H2'a | 2.53 | chemicalbook.com |

| H2'b | 2.223 | chemicalbook.com |

| H3' | 4.362 | chemicalbook.com |

| H4' | 3.834 | chemicalbook.com |

| H5', H5'' | 3.55 | chemicalbook.com |

| NH₂ | 6.50 | chemicalbook.com |

| NH | 10.7 | chemicalbook.com |

Note: Chemical shifts can vary depending on the solvent and other experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Monitoring Nucleic Acid Interactions

UV-Vis spectroscopy is a foundational technique in nucleic acid chemistry, widely used to study the structure, function, and interactions of DNA and RNA. libretexts.org The principle lies in the absorption of UV light by the aromatic purine (B94841) and pyrimidine (B1678525) bases, which exhibit a characteristic maximum absorbance at approximately 260 nm. labroots.com This property is exploited to monitor processes that alter the electronic environment of the bases, such as the binding of ligands or changes in DNA conformation. researchgate.net

A key application of UV-Vis spectroscopy is the monitoring of DNA "melting" or denaturation. libretexts.org When double-stranded DNA (dsDNA) is heated, the hydrogen bonds between base pairs break, causing the duplex to dissociate into single-stranded DNA (ssDNA). libretexts.orglabroots.com This transition is accompanied by an increase in UV absorbance, a phenomenon known as the hyperchromic effect. The temperature at which half of the DNA is denatured is defined as the melting temperature (T_m). labroots.comiiserpune.ac.in The T_m is a critical parameter for assessing the stability of a DNA duplex; the incorporation of modified nucleosides like 1-amino-2'-deoxyguanosine can alter this stability, which is reflected in a shift in the T_m value. thermofisher.com By monitoring absorbance at 260 nm as a function of temperature, the effect of such modifications on duplex stability can be precisely quantified. labroots.comthermofisher.com

Furthermore, UV-Vis spectroscopy, combined with spectral unmixing algorithms, has emerged as a high-throughput method for monitoring chemical and enzymatic reactions involving nucleosides. mdpi.comnih.gov This approach leverages the fact that nucleosides and their corresponding free nucleobases often exhibit distinct absorption spectra under specific pH conditions, particularly in alkaline solutions. mdpi.comnih.gov While at neutral pH the spectra can be very similar, increasing the pH above 12 causes a characteristic spectral shift in the nucleobase that makes it distinguishable from the nucleoside. mdpi.com By measuring the complete UV-Vis spectrum of a mixture and fitting it with the reference spectra of the individual components (the nucleoside and the nucleobase), their relative concentrations can be accurately determined. mdpi.comresearchgate.net This method is robust, cost-effective, and significantly faster than traditional HPLC analysis, making it suitable for kinetic studies of enzymes that process modified nucleosides. nih.govamazonaws.com

| Technique/Principle | Application to Modified Nucleosides | Key Findings & Advantages | Citations |

| DNA Melting (Hyperchromicity) | Determining the effect of a modified nucleoside on the thermal stability (T_m) of a DNA duplex. | Provides a quantitative measure of how the modification stabilizes or destabilizes the double helix. Lower T_m values are observed for duplexes with base-pair mismatches or destabilizing adducts. | libretexts.orglabroots.comthermofisher.com |

| Spectral Unmixing | Quantifying the conversion of a modified nucleoside to its corresponding nucleobase during enzymatic or chemical reactions. | Enables high-throughput, cost-effective, and rapid reaction monitoring. The method relies on pH-induced spectral shifts between the nucleoside and the free base for accurate quantification. | mdpi.comnih.govnih.govresearchgate.net |

| Interaction Analysis | Monitoring changes in the UV-Vis spectrum upon the binding of small molecules or proteins to DNA containing a modified nucleoside. | Hypochromism (decreased absorbance) and bathochromic shifts (shift to longer wavelengths) can indicate intercalation or other binding modes. | researchgate.net |

Emerging Nanopore Sensing Approaches for Modified Deoxyguanosine Detection

Nanopore sensing is a revolutionary single-molecule technology with the potential to directly detect and identify modified bases within a native DNA or RNA strand. nih.govnih.gov The technique works by electrophoretically driving a single nucleic acid molecule through a nanoscale pore. nih.gov As the strand passes through the pore, it transiently obstructs the flow of ions, causing a characteristic disruption in the ionic current. nih.gov Because the magnitude of this current disruption is sensitive to the physicochemical properties of the nucleotides residing within the narrowest constriction of the pore, the technology can distinguish between the four canonical bases and, crucially, identify base modifications. biorxiv.org

The presence of a modified nucleoside, such as 1-amino-2'-deoxyguanosine or other adducts, creates a unique electrical fingerprint that differs from the standard guanosine (B1672433) signal. nanoporetech.com This allows for the site-specific detection of DNA adducts without the need for amplification or labeling, preserving information about their precise location in the genome which is often lost in methods requiring DNA hydrolysis. nih.govnanoporetech.com Researchers have successfully applied this technology to detect various modifications, including O⁶- or N²-alkyl-2'-deoxyguanosine lesions and 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG). nih.govnanoporetech.combiorxiv.org

Challenges in nanopore detection of rare modifications include developing accurate computational models to call the modified bases from the raw electrical signal. biorxiv.org This often requires generating training data with the modification present in various sequence contexts. biorxiv.org To enhance detection sensitivity and specificity, chemical strategies are also being employed. One such strategy is host-guest chemistry, where a larger molecule (the host, e.g., a cyclodextrin) is placed in the nanopore to interact specifically with the modified base (the guest). nih.govunlp.edu.ar This interaction can produce a more pronounced and distinct current blockade, making the modified base easier to identify. nih.gov These emerging approaches are paving the way for the direct, real-time sequencing of epigenetic marks and DNA damage, offering unprecedented insights into their biological roles. biorxiv.orgnih.gov

| Approach | Principle of Detection | Illustrative Findings for Modified Guanosine | Citations |

| Direct Sequencing (e.g., Oxford Nanopore) | A modified nucleoside passing through the nanopore generates a distinct disruption in the ionic current compared to its canonical counterpart. | Successfully distinguished and located O⁶- and N²-alkyl-2'-deoxyguanosine adducts. Models have been trained to detect 8-oxo-dG directly in genomic DNA. | nih.govnanoporetech.combiorxiv.org |

| Host-Guest Chemistry | A host molecule (e.g., cyclodextrin) within the nanopore selectively binds to the modified nucleoside (guest), creating an amplified and highly characteristic current signal. | Enhances sensitivity and specificity of detection for various small molecules and has been proposed for improving the detection of modified bases that produce subtle signals on their own. | nih.govunlp.edu.armdpi.com |

| Chemo-enzymatic Labeling | A "write-and-read" approach where enzymes are used to attach a synthetic tag to a modified base, which then produces a predictable and robust electrical signal during nanopore sequencing. | Enzymatic transfer of azide (B81097) residues to adenines produces characteristic signal shifts, demonstrating the potential for creating a detectable signature for other modified bases. | biorxiv.org |

Computational and Theoretical Investigations in Amino Deoxyguanosine Research

Quantum Mechanical Calculations for Electronic Structure, Reactivity, and Stability

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are essential for exploring the intrinsic properties of molecules like 1-amino-2'-deoxyguanosine. idosr.org These calculations solve the Schrödinger equation to map the electronic landscape of the molecule, revealing fundamental characteristics that govern its behavior. idosr.orgtoronto.edu

Studies on related amino-substituted purines have demonstrated that the position of an amino group significantly influences the electronic distribution across the purine (B94841) ring system. csic.esnih.gov For 1-amino-2'-deoxyguanosine, QM calculations would be used to determine key electronic properties such as the molecular electrostatic potential (MESP), which identifies electron-rich and electron-poor regions susceptible to interaction with other molecules. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are also calculated. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability; a larger gap generally signifies lower reactivity and greater stability. mdpi.comnih.gov

Table 1: Representative Quantum Mechanical Descriptors for a Modified Nucleoside Note: This table is illustrative, as specific data for 1-amino-2'-deoxyguanosine is not available in the cited literature. The parameters shown are typical for DFT studies on nucleoside analogues.

| Parameter | Description | Typical Calculated Value (Arbitrary Units) | Implication |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV | Relates to the ability to donate an electron. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV | Relates to the ability to accept an electron. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 eV | Indicator of chemical reactivity and stability. mdpi.com |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.85 eV | Measures the tendency of electrons to escape. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.35 eV | Measures resistance to change in electron distribution. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.com For 1-amino-2'-deoxyguanosine incorporated into a DNA duplex, MD simulations can reveal its conformational preferences and the dynamic nature of its interactions with neighboring bases and the solvent environment. acs.orgnih.gov

These simulations model the complex interplay of forces, including hydrogen bonds, van der Waals forces, and electrostatic interactions, that dictate the structure and flexibility of the DNA helix. A key area of investigation is the conformational state of the glycosidic bond, which connects the nucleobase to the deoxyribose sugar. This bond can adopt either an anti or a syn conformation. While the anti conformation is standard in B-form DNA, certain modifications can favor the syn conformation, leading to significant structural perturbations. nih.gov For instance, studies on the related 1,N2-propano-2'-deoxyguanosine adduct show it can rotate into the syn conformation to accommodate the bulky lesion in the major groove. nih.gov

Modeling of Modified Base Pairing and Nucleic Acid Triplex Formation

The introduction of a 1-amino group onto deoxyguanosine alters its hydrogen bonding capabilities, which can be modeled to predict its pairing behavior. The exocyclic amino group at N1 could potentially act as a hydrogen bond donor, changing the standard Watson-Crick pairing face. Computational modeling is used to explore alternative base pairing geometries, such as Hoogsteen or wobble pairs, that might be stabilized by this modification. rcsb.org For example, when 1,N2-etheno-2'-deoxyguanosine is mismatched with deoxyadenosine (B7792050), it adopts a syn conformation to form a stable, protonated Hoogsteen-like pair. acs.orgacs.org

Furthermore, the ability of modified nucleosides to participate in the formation of nucleic acid triplexes is an area of significant interest. acs.org Triplex DNA consists of a third strand binding within the major groove of a DNA duplex. This binding is highly sequence-specific and relies on Hoogsteen or reverse Hoogsteen hydrogen bonds. csic.es Theoretical studies on related 8-amino-purine derivatives have shown that an amino group can either stabilize or destabilize a triplex structure depending on its position. csic.esnih.gov An amino group at the N8 position of deoxyinosine was found to stabilize a triplex, whereas its effect in other positions can be complex. csic.es Modeling studies for 1-amino-2'-deoxyguanosine would involve constructing a model of a DNA triplex containing the modification and using QM or MD methods to calculate the stability and geometry of the resulting triad, comparing it to the canonical T·A-T and C+·G-C triads. csic.esresearchgate.net

Future Research Directions and Conceptual Implications

Exploration of Novel Amino-Deoxyguanosine Analogs as Molecular Probes